Home > Products > Screening Compounds P97884 > [5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NAPHTHYL) ETHER
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NAPHTHYL) ETHER -

[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NAPHTHYL) ETHER

Catalog Number: EVT-4998383
CAS Number:
Molecular Formula: C22H16N6O2
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a potent and selective adenosine A2A receptor (A2AR) antagonist. It has been radiolabeled with carbon-11 ([(11)C]Preladenant) for use as a positron emission tomography (PET) tracer for mapping cerebral A2ARs. [] Preladenant exhibits favorable brain kinetics and is suitable for A2AR PET imaging. []

Relevance: Preladenant, like the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and the 2-furanyl substituent. The presence of these key structural features suggests a potential for similar biological activity, particularly as an A2AR antagonist. [] (https://www.semanticscholar.org/paper/31953fe1ccf771ec6737389e76acb6e197f056f1)

SCH 58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH 58261 is a potent and selective A2A adenosine receptor antagonist. It has been extensively studied for its therapeutic potential in neurodegenerative disorders like Parkinson's disease. [, , , , , , , , , ] SCH 58261 has demonstrated neuroprotective effects by preventing the loss of dopamine and dopamine transporter binding sites in animal models of Parkinson's disease. [] It has also been shown to prevent memory dysfunction and synaptotoxicity caused by β-amyloid peptides. []

Relevance: SCH 58261, similar to the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, contains the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold and the 2-furanyl substituent. This structural similarity suggests a potential for shared biological activity, specifically as an A2AR antagonist. [] (https://www.semanticscholar.org/paper/4aee4530bebeb46f6752ae58fe5853fac4b713d4)

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is another potent and selective A2AR antagonist. It has also shown promising results in animal models of Parkinson's disease, suggesting a therapeutic potential for this condition. [, , , ] Like SCH 58261, KW-6002 has demonstrated neuroprotective effects in preclinical studies. []

Relevance: Although KW-6002 does not share the exact core structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine present in 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds are classified as A2AR antagonists. This functional similarity makes KW-6002 a relevant compound for comparison when considering the potential pharmacological activities of the target compound. [] (https://www.semanticscholar.org/paper/4aee4530bebeb46f6752ae58fe5853fac4b713d4)

7-(2-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is an A2A-specific PET radiopharmaceutical developed for mapping A2A receptors in the brain. It was selected from a series of A2A ligands based on the pyrazolo[4,3-e]‐1,2,4‐triazolo[1,5‐c]pyrimidine core of preladenant. []

Relevance: This compound shares the core pyrazolo[4,3-e]‐1,2,4‐triazolo[1,5‐c]pyrimidine structure and 2-furanyl substituent with the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The structural similarities and shared target make it relevant to compare. [] (https://www.semanticscholar.org/paper/d9cedcef83472f3bc1b129ba9819861129da7e2c)

Relevance: This compound shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the importance of the furanyl group for receptor binding in this class. [] (https://www.semanticscholar.org/paper/32487862c6cffcdde6234d076815cb60cac4f863)

5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

Compound Description: This compound was explored as a potential A3 adenosine receptor antagonist but ultimately lost receptor affinity when modified with a cycloaminomethyl group. []

Relevance: This compound shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure and 2-furanyl substituent with the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The comparison highlights the limited tolerance for modifications at certain positions of the tricyclic structure for maintaining receptor affinity. [] (https://www.semanticscholar.org/paper/a5fc834be5a3aaa4ecc259f0f8b7710ceb8c7bcb)

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound emerged as a highly potent, selective, and water-soluble antagonist of the human A3 adenosine receptor. It showed the highest affinity (Ki = 0.01 nM) and selectivity for the hA3 receptor ever reported at the time of its publication. []

Relevance: This compound shares the core pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine structure and 2-furanyl substituent with the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity, coupled with its potent A3 adenosine receptor antagonist activity, highlights the diverse pharmacological applications of this chemical class. [] (https://www.semanticscholar.org/paper/992a7ee8d8fddeaa4b03675ecd81e2264a517084)

5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3008F20)

Compound Description: MRE 3008F20 is a potent and selective A3 adenosine receptor antagonist. The tritiated form, [3H]MRE 3008F20, was developed as the first antagonist radioligand with high affinity and selectivity for the human A3 adenosine receptor. []

Relevance: MRE 3008F20 shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure and 2-furanyl substituent with the target compound 7-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity, coupled with its potent A3 adenosine receptor antagonist activity, highlights the diverse pharmacological applications of this chemical class. [] (https://www.semanticscholar.org/paper/aaf4d777bfb7a670af351c95046d372cc4171015)

Properties

Product Name

[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NAPHTHYL) ETHER

IUPAC Name

10-methyl-4-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C22H16N6O2/c1-27-21-18(11-24-27)22-25-20(26-28(22)13-23-21)19-9-8-17(30-19)12-29-16-7-6-14-4-2-3-5-15(14)10-16/h2-11,13H,12H2,1H3

InChI Key

TVMFRKJURIDIRM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC6=CC=CC=C6C=C5

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC6=CC=CC=C6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.